molecular formula C12H12N2OS B1331736 5-Benzyl-6-methylthiouracil CAS No. 36361-79-2

5-Benzyl-6-methylthiouracil

Cat. No. B1331736
CAS RN: 36361-79-2
M. Wt: 232.3 g/mol
InChI Key: DNEXCHUDIUXJAZ-UHFFFAOYSA-N
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Description

Methylthiouracil is an organosulfur compound used as an antithyroid preparation . It’s a thioamide, closely related to propylthiouracil . Benzylthiouracil is also an antithyroid preparation .


Synthesis Analysis

Methylthiouracil is prepared by condensation of ethyl acetoacetate with thiourea . Further work in this series shows that better activity was obtained by incorporation of a lipophilic side chain .


Molecular Structure Analysis

The molecular formula of Methylthiouracil is C5H6N2OS . The IUPAC name is 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one .


Physical And Chemical Properties Analysis

The average mass of Methylthiouracil is 142.18 Da . The predicted density is 1.4±0.1 g/cm3, and the index of refraction is 1.615 .

Scientific Research Applications

Antiviral Applications

  • HIV-1 Inhibition : Some derivatives of thiouracil, such as 5-ethyl-6-(phenylthio)uracil analogues, have been identified as potent and selective inhibitors of HIV-1. These compounds, including 1-Benzyloxy-methyl-5-ethyl-6-phenylthiouracil, exhibit significant inhibitory effects on HIV-1 replication across various cell systems, without the need for metabolic activation to exert this effect (Baba et al., 1991).
  • Synthesis for Antiviral Agents : Research has been conducted on synthesizing various 6-(arylthio)uracils and related derivatives, showing potential activity against herpes simplex virus-1 (HSV-1) and HIV-1 (El-Emam et al., 2004).

Antidiabetic Activity

  • Antidiabetic Drug Synthesis : New derivatives of 5-benzyl-6-methylthiouracil have been synthesized, demonstrating promising antidiabetic effects in vivo. These compounds were evaluated against standard drugs like metformin, showing potential as antidiabetic agents (Abdel-Aziz et al., 2011).

Synthesis and Chemical Applications

  • Synthesis of Nucleosides : Research on the synthesis of α-arabinose nucleosides from 6-substituted uracils, including 6-methylthiouracil, has been conducted. This process involves the reaction of silylated 6-substituted uracils with methyl 2,3,5-tri-O-benzoyl-α-D-arabinofuranoside (Jørgensen et al., 1993).
  • Synthesis of Pyrimidine Derivatives : The treatment of 6-chlorouracil with nucleophilic primary amines, leading to the formation of various pyrimidine derivatives, has been explored. This synthesis contributes to the development of potential pharmaceuticals (Youssif, 2004).

properties

IUPAC Name

5-benzyl-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-8-10(11(15)14-12(16)13-8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNEXCHUDIUXJAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=S)N1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20189886
Record name 5-Benzyl-6-methylthiouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20189886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzyl-6-methylthiouracil

CAS RN

36361-79-2
Record name 5-Benzyl-6-methylthiouracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036361792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Benzyl-6-methylthiouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20189886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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